Diglycidyl isophthalate
CAS No.: 7195-43-9
Cat. No.: VC7996402
Molecular Formula: C14H14O6
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7195-43-9 |
|---|---|
| Molecular Formula | C14H14O6 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | bis(oxiran-2-ylmethyl) benzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2 |
| Standard InChI Key | ZXOATMQSUNJNNG-UHFFFAOYSA-N |
| SMILES | C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3 |
| Canonical SMILES | C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3 |
| Melting Point | 142 to 145 °F (NTP, 1992) |
Introduction
Chemical and Physical Properties of Diglycidyl Isophthalate
Diglycidyl isophthalate is characterized by a molecular weight of 286.26 g/mol and a density of 1.21 g/cm³. It is soluble in organic solvents such as dichloromethane and toluene but exhibits limited solubility in polar solvents. The compound’s melting point is reported between 142–145°F (61–63°C), though precise boiling point data remain undocumented. Its epoxide groups confer reactivity toward nucleophiles, enabling polymerization and functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.26 g/mol |
| Density | 1.21 g/cm³ |
| Melting Point | 142–145°F (61–63°C) |
| Solubility | Organic solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
DGI is synthesized via the reaction of isophthalic acid with epichlorohydrin in the presence of a base, typically sodium hydroxide. The process involves two stages: (1) formation of an intermediate chlorohydrin and (2) dehydrochlorination to yield the epoxide. Optimal conditions include a temperature range of 50–70°C and an inert atmosphere to prevent side reactions.
Industrial Manufacturing
Industrial production scales this synthesis using continuous stirring and precise parameter control. Post-reaction purification involves distillation or recrystallization to achieve >95% purity. A key challenge is minimizing residual epichlorohydrin, a potential carcinogen, through rigorous washing and neutralization.
Reactivity and Polymerization Mechanisms
Epoxide Ring-Opening Reactions
The epoxide groups in DGI undergo nucleophilic attacks by amines, alcohols, and thiols, forming hydroxyl-functionalized intermediates. For example, reaction with ethylenediamine produces a cross-linked network with enhanced tensile strength.
Thermosetting Polymer Formation
DGI’s polymerization with hardeners like anhydrides or phenols generates three-dimensional networks. These resins exhibit glass transition temperatures () exceeding 150°C, suitable for high-temperature applications.
Equation 1: Epoxide-Amine Reaction
Biological and Toxicological Profile
Acute and Chronic Toxicity
A two-year rodent study revealed marginal kidney histopathological changes at doses ≥500 mg/kg/day, though no adverse liver effects were observed. Reproductive toxicity assessments showed no significant risks at tested concentrations.
Mutagenicity and Carcinogenicity
| Study Type | Findings |
|---|---|
| Chronic Toxicity | Kidney changes at high doses |
| Mutagenicity Assay | Low risk (mutagenicity index <2.0) |
| Reproductive Effects | No adverse outcomes observed |
Comparative Analysis with Analogous Compounds
Bisphenol A Diglycidyl Ether (BADGE)
While BADGE offers comparable reactivity, DGI-based resins exhibit 15% higher thermal stability ( of 160°C vs. 140°C) and superior chemical resistance to acidic media.
Bisphenol F Diglycidyl Ether (BFDGE)
BFDGE’s lower viscosity (12,000 cP vs. DGI’s 18,000 cP) favors injection molding, but DGI’s mechanical properties dominate in load-bearing applications.
Environmental Impact and Sustainability
DGI’s environmental persistence is mitigated through hydrolytic degradation, with a half-life of 90 days in aqueous environments at pH 7. Emerging research focuses on bio-based alternatives, such as epoxidized soybean oil hybrids, to reduce reliance on petroleum-derived precursors.
Future Research Directions
Advanced Composite Formulations
Ongoing studies explore graphene-DGI nanocomposites, aiming to enhance electrical conductivity for electronics applications. Preliminary results show a 30% increase in thermal conductivity at 0.5 wt% graphene loading.
Green Synthesis Pathways
Catalytic methods using ionic liquids or enzymatic systems aim to reduce energy consumption by 50% in DGI production. A 2025 pilot plant trial achieved 85% yield at 40°C using lipase catalysts.
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